molecular formula C14H16F2NO5P B1459438 5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid CAS No. 1233086-50-4

5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B1459438
CAS No.: 1233086-50-4
M. Wt: 347.25 g/mol
InChI Key: FQWGVMDJMIXQPV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a carboxylic acid group (-COOH), and a diethoxyphosphoryl difluoromethyl group. This suggests that it may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through difluoromethylation processes. These processes involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), and can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole group is a bicyclic structure, the carboxylic acid group can participate in hydrogen bonding, and the diethoxyphosphoryl difluoromethyl group adds further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The difluoromethyl group could potentially undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid and its derivatives have been a subject of interest in chemical research for their synthesis and properties. For example, the synthesis of novel indole-benzimidazole derivatives involved condensing indole carboxylic acids with substituted o-phenylenediamines, indicating the versatility of indole carboxylic acids in chemical synthesis (Wang et al., 2016). Additionally, spectroscopic studies, like those on methyl 5-methoxy-1H-indole-2-carboxylate, highlight the potential of indole-2-carboxylic acid derivatives in understanding molecular vibrations and electronic nature, beneficial in designing biologically active molecules (Almutairi et al., 2017).

Biological and Pharmacological Relevance

Indole derivatives, including this compound, have shown significance in biological and pharmacological contexts. For instance, studies on 5-methoxyindole-2-carboxylic acid reveal its role as a mitochondrial dihydrolipoamide dehydrogenase inhibitor, which has implications in neuroprotection against ischemic stroke and potential antidiabetic effects (Li et al., 2020). This highlights the multifaceted biological activities of indole carboxylic acid derivatives.

Chemical Reactivity and Applications

The reactivity of indole-2-carboxylic acid derivatives also extends to their utility in various chemical reactions. For example, the Lewis acid-catalyzed Friedel–Crafts alkylation of indoles with ethyl 2-(diethoxyphosphoryl)acrylate demonstrates the potential of these compounds in synthesizing heteroaryl- and aryl-substituted propionates (Tarasenko & Beletskaya, 2016). Similarly, the synthesis of enantiomerically pure nucleoside analogues using (diethoxyphosphoryl)difluoromethyl intermediates reflects the significance of these compounds in creating biologically active substances (Arnone et al., 1999).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems in various ways, depending on its structure and properties .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

5-[diethoxyphosphoryl(difluoro)methyl]-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)10-5-6-11-9(7-10)8-12(17-11)13(18)19/h5-8,17H,3-4H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWGVMDJMIXQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC2=C(C=C1)NC(=C2)C(=O)O)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid
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5-((Diethoxyphosphoryl)difluoromethyl)-1H-indole-2-carboxylic acid

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